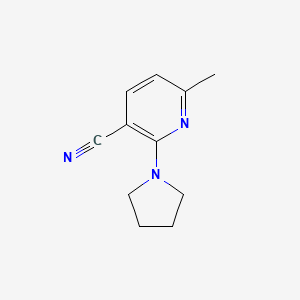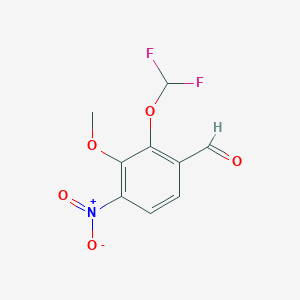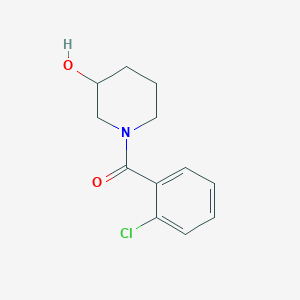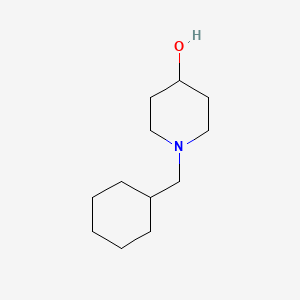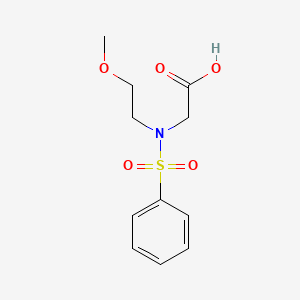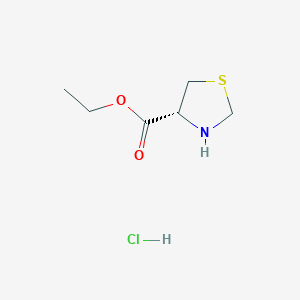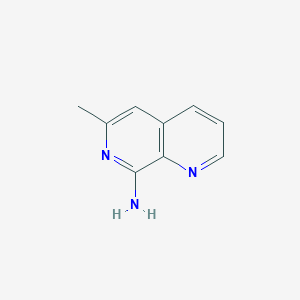
6-Methyl-1,7-naphthyridin-8-amine
Vue d'ensemble
Description
6-Methyl-1,7-naphthyridin-8-amine is a chemical compound with the molecular formula C9H9N3 . It is a type of naphthyridine, a class of heterocyclic compounds that contain a fused system of two pyridine rings .
Synthesis Analysis
The synthesis of naphthyridines often involves multicomponent reactions and various synthetic methods . For instance, one method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,7-naphthyridin-8-amine consists of a fused system of two pyridine rings . The compound has a molecular weight of 159.19 g/mol .Chemical Reactions Analysis
Naphthyridines, including 6-Methyl-1,7-naphthyridin-8-amine, can undergo various chemical reactions. For example, they can participate in efficient double Sonogashira reactions followed by Chichibabin cyclizations .Physical And Chemical Properties Analysis
6-Methyl-1,7-naphthyridin-8-amine has a molecular weight of 159.19 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique
Anticancer Properties
1,6-Naphthyridines, which include “6-Methyl-1,7-naphthyridin-8-amine”, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
These compounds have also been found to have anti-HIV properties . This makes them a potential area of study for the development of new treatments for HIV.
Antimicrobial Properties
1,6-Naphthyridines have demonstrated antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs.
Analgesic Properties
These compounds have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.
Anti-inflammatory Properties
1,6-Naphthyridines have anti-inflammatory properties . This could make them useful in the treatment of conditions involving inflammation.
Antioxidant Properties
These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antihypertensive and Antiarrhythmic Properties
Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These are drugs used to treat high blood pressure and irregular heart rhythms, respectively.
Use in Agriculture
These compounds have also been used as herbicide safeners . Safeners are chemicals that protect crops from the damaging effects of herbicides.
Orientations Futures
Naphthyridines, including 6-Methyl-1,7-naphthyridin-8-amine, have shown a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on further exploring their properties and potential applications in medicine and other fields.
Mécanisme D'action
Pharmacokinetics (ADME Properties)
- Information on absorption is not available. The volume of distribution (Vd) remains unspecified. Details regarding metabolism are lacking. No data on excretion are provided. The compound’s protein binding properties are unknown .
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability. For instance, variations in pH affect solubility and bioavailability. Additionally, drug-drug interactions may impact its action.
Its potential as an anticancer agent warrants exploration in future studies . 🌟
Propriétés
IUPAC Name |
6-methyl-1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNFXPYZPXATOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,7-naphthyridin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




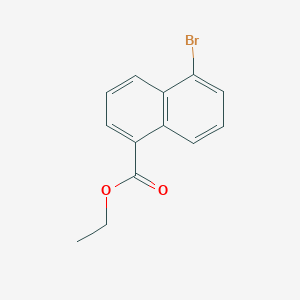
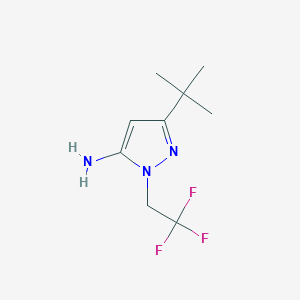
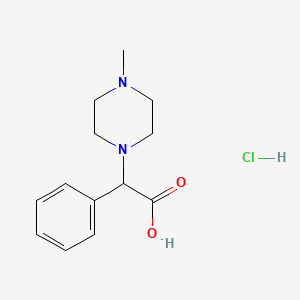
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
